molecular formula C17H17ClO3 B4615541 2-methylphenyl 4-(4-chlorophenoxy)butanoate

2-methylphenyl 4-(4-chlorophenoxy)butanoate

Cat. No. B4615541
M. Wt: 304.8 g/mol
InChI Key: LVCPUCCNBZINIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-methylphenyl 4-(4-chlorophenoxy)butanoate often involves complex chemical reactions, aiming to achieve specific structural features. For example, the synthesis of butyrate derivatives and 1,3-dioxane derivatives highlights the intricacy of creating compounds with precise molecular configurations through methods such as FTIR, NMR spectroscopy, and X-ray diffraction (Jebas et al., 2013). These techniques ensure the accurate determination of molecular structures, essential for understanding the compound's properties and potential applications.

Molecular Structure Analysis

The molecular structure of compounds related to 2-methylphenyl 4-(4-chlorophenoxy)butanoate is often characterized using advanced techniques such as single crystal X-ray diffraction, which provides detailed information on the crystal system and space group. For instance, compounds have been crystallized in various systems, demonstrating the diverse structural possibilities within this chemical family (Jebas et al., 2013). This analysis is pivotal for understanding the intermolecular interactions and stability of the compound.

Chemical Reactions and Properties

Chemical reactions involving 2-methylphenyl 4-(4-chlorophenoxy)butanoate derivatives can lead to the formation of various interesting products. For example, the reaction of 2-chloro-4-(methylthio)butanoic acid in the presence of nucleophiles like 4-chlorophenol and aniline can yield adducts indicative of intermediate formation, shedding light on the compound's reactivity and potential for forming diverse chemical structures (Jolivette et al., 1998).

Physical Properties Analysis

The physical properties of 2-methylphenyl 4-(4-chlorophenoxy)butanoate derivatives, such as melting points, boiling points, and solubility, are crucial for their practical application. These properties are influenced by the molecular structure and can be tailored through synthetic modifications. Research in this area focuses on optimizing these properties for specific uses, although specific studies on 2-methylphenyl 4-(4-chlorophenoxy)butanoate were not directly found in the provided references.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, are essential for the application of 2-methylphenyl 4-(4-chlorophenoxy)butanoate derivatives. Studies often explore these aspects through experimental and theoretical approaches, such as DFT calculations and reactivity studies, to predict and understand the behavior of these compounds under different chemical conditions (Vanasundari et al., 2018).

Scientific Research Applications

Analytical Chemistry Applications

Environmental Science Applications

  • Sorption to Soil and Organic Matter : Werner et al. (2012) reviewed the sorption experiments of 2,4-D and other phenoxy herbicides, including 4-(4-chloro-2-methylphenoxy)butanoic acid, suggesting that soil organic matter and iron oxides are relevant sorbents for these herbicides. This insight is crucial for understanding the environmental fate and transport of these chemicals Sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals.

Material Science Applications

properties

IUPAC Name

(2-methylphenyl) 4-(4-chlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-13-5-2-3-6-16(13)21-17(19)7-4-12-20-15-10-8-14(18)9-11-15/h2-3,5-6,8-11H,4,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCPUCCNBZINIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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